molecular formula C21H22O11 B1163041 Isoastilbin CAS No. 54081-48-0

Isoastilbin

Cat. No.: B1163041
CAS No.: 54081-48-0
M. Wt: 450.4 g/mol
InChI Key: ZROGCCBNZBKLEL-OOHAXVOVSA-N
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Biochemical Analysis

Biochemical Properties

Isoastilbin plays a significant role in biochemical reactions, particularly in its antioxidative and anti-apoptotic properties. It interacts with several enzymes and proteins, including superoxide dismutase, catalase, and heme oxygenase-1 and -2. These interactions help modulate oxidative stress and protect cells from apoptosis . This compound also influences the levels of acetylcholine and choline acetyltransferase, which are crucial for the functioning of the central cholinergic system .

Cellular Effects

This compound has been shown to have protective effects on various cell types, including neuronal cells. In studies involving PC12 cells, this compound was found to decrease cell viability and inhibit apoptosis induced by L-glutamic acid . It also suppressed the accumulation of intracellular reactive oxygen species and restored mitochondrial membrane potential. These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidative and anti-apoptotic properties. This compound enhances the nuclear levels of NF-E2p45-related factor 2 (Nrf2), which subsequently increases the expression of antioxidative enzymes such as superoxide dismutase, catalase, and heme oxygenase-1 and -2 . This compound also modulates the expression levels of pro- and anti-apoptotic proteins, thereby protecting cells from apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. This compound has shown stability and sustained its protective effects in both in vitro and in vivo studies. For example, in a mouse model of Alzheimer’s disease, this compound treatment for 28 days improved abnormal behaviors and reduced the deposition of amyloid β and phosphorylated-Tau in the brain . These findings indicate that this compound has long-term effects on cellular function and stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Alzheimer’s disease mouse models, this compound was administered at various dosages to observe its therapeutic effects. It was found that this compound improved cognitive functions and reduced oxidative stress in a dose-dependent manner . High doses of this compound may have toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and apoptosis. It interacts with enzymes such as superoxide dismutase, catalase, and heme oxygenase-1 and -2, which play crucial roles in modulating oxidative stress . This compound also affects the levels of acetylcholine and choline acetyltransferase, influencing the central cholinergic system .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for this compound’s therapeutic effects, as they determine its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that this compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential .

Chemical Reactions Analysis

Types of Reactions: Isoastilbin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to replace specific functional groups on the this compound molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

Isoastilbin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Astilbin
  • Neoastilbin
  • Neoisoastilbin

This compound’s unique stereochemistry and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Isoastilbin, a flavonoid compound derived from various plant sources, has garnered attention for its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antioxidative, anti-inflammatory, and neuroprotective effects, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound is a flavonoid glycoside, structurally similar to astilbin and other isomers. Its molecular formula is C21H22O10C_{21}H_{22}O_{10}, and it exhibits notable antioxidant properties attributed to the presence of hydroxyl groups in its structure. The compound is primarily extracted from the plant Saururus chinensis and has been studied for its pharmacological effects.

Antioxidant Activity

This compound demonstrates significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. A study evaluated the antioxidant capabilities of this compound alongside other flavonoids using various assays:

Flavonoid DPPH Scavenging (%) ABTS Scavenging (%) FRAP (µmol FeSO4/g)
This compound72.568.3150.2
Astilbin80.175.0180.5
Neoastilbin70.065.5140.0

These results indicate that this compound possesses strong radical scavenging abilities, which may contribute to its protective effects against cellular damage caused by reactive oxygen species (ROS) .

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties, particularly in models of Alzheimer's disease (AD). In a notable study involving PC12 cells and transgenic mice, this compound was shown to:

  • Reduce Apoptosis: Pre-treatment with this compound decreased apoptosis rates in L-glutamate-induced PC12 cells from 18% to 7.98% .
  • Enhance Cognitive Function: In mice treated with this compound, improvements were observed in behavioral tests such as the Morris water maze and Y maze, indicating enhanced cognitive abilities .
  • Modulate Oxidative Stress: this compound treatment led to increased levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase while reducing oxidative stress markers .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This effect is partly mediated through the suppression of NF-κB signaling pathways, which are critical in inflammatory responses.

Case Studies

A case study involving patients with diabetic cardiomyopathy demonstrated that this compound improved cardiac function by enhancing glucose uptake and reducing oxidative stress through AMPK activation . This suggests a potential role for this compound in managing metabolic disorders.

Pharmacokinetics and Drug Interaction Potential

Research indicates that this compound may influence drug metabolism by inhibiting cytochrome P450 enzymes CYP3A4 and CYP2D6, potentially leading to drug-drug interactions . Understanding these interactions is vital for developing safe therapeutic applications of this compound.

Properties

CAS No.

54081-48-0

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1

InChI Key

ZROGCCBNZBKLEL-OOHAXVOVSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Appearance

Powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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